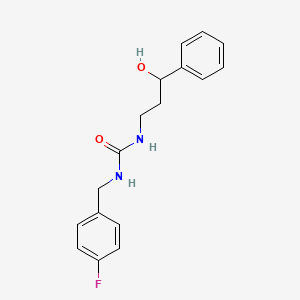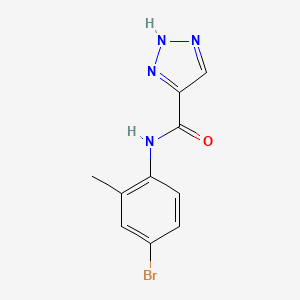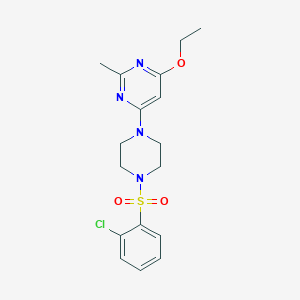![molecular formula C17H14ClN3O3 B2471596 2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide CAS No. 874127-10-3](/img/structure/B2471596.png)
2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide, also known as OXA-23 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been extensively studied for its ability to inhibit the activity of the OXA-23 enzyme, which is responsible for antibiotic resistance in certain strains of bacteria.
Scientific Research Applications
Synthesis and Biological Activity
Research has demonstrated the synthesis of novel 1,3,4-oxadiazole derivatives with potential biological activities. For instance, Iftikhar et al. (2019) developed a series of N-aryl/aralkyl derivatives with potent α-glucosidase inhibitory potential, indicating potential applications in treating diseases like diabetes through the inhibition of carbohydrate digestion enzymes (Iftikhar et al., 2019). Similarly, Nafeesa et al. (2017) synthesized derivatives that showed antibacterial and anti-enzymatic potential, suggesting their use in combating bacterial infections and understanding enzyme inhibition mechanisms (Nafeesa et al., 2017).
Antimicrobial and Enzyme Inhibition
The oxadiazole derivatives have shown promising antimicrobial properties. For example, Siddiqui et al. (2014) synthesized derivatives that displayed potential antibacterial activity against both gram-negative and gram-positive bacteria, as well as moderate inhibition of α-chymotrypsin enzyme, highlighting their potential in developing new antibacterial agents and understanding enzyme function (Siddiqui et al., 2014).
Pharmacological Evaluation
Further pharmacological evaluation of similar derivatives has been conducted, indicating a wide range of potential therapeutic applications. For example, research by Rehman et al. (2013) on 5-substituted-1,3,4-oxadiazole-2yl derivatives revealed activity against acetylcholinesterase, suggesting potential for treating neurodegenerative diseases like Alzheimer's through the inhibition of enzymes that break down neurotransmitters (Rehman et al., 2013).
Mechanism of Action
Target of Action
It’s structurally similar to other compounds that have been found to interact with tmem206 , a protein that conducts Cl− ions across plasma and vesicular membranes .
Mode of Action
It’s known that similar compounds can inhibit tmem206 mediated currents . This suggests that 2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide might also interact with TMEM206 in a similar manner, potentially leading to changes in ion transport across cellular membranes.
Biochemical Pathways
Given its potential interaction with tmem206, it could influence pathways related to ion transport and cellular homeostasis .
Result of Action
Based on its potential interaction with tmem206, it might influence ion transport across cellular membranes, which could have various downstream effects depending on the specific cell type and physiological context .
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-11-6-8-12(9-7-11)16-17(21-24-20-16)19-15(22)10-23-14-5-3-2-4-13(14)18/h2-9H,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVPNKYYVVAXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyethyl)-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2471515.png)
![N-(4-chlorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2471517.png)
![N-(3,5-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2471518.png)
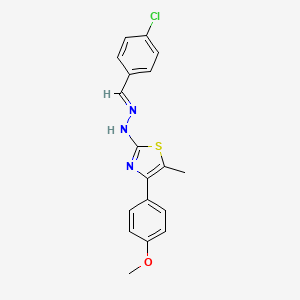
![2-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2471520.png)
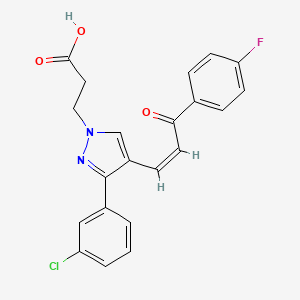
![3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2471525.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2471526.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2471528.png)
